

Diamino Pyridine Derivatives: A Technical Guide to Their Therapeutic Potential

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Compound of Interest

Compound Name: 2,6-Dimethoxypyridine-3,5-diamine

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Introduction

Diamino pyridine derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. The core structure, characterized by a pyridine ring substituted with two amino groups, serves as a privileged scaffold for the design of potent and selective modulators of various biological targets. This technical guide provides an in-depth overview of the potential applications of diamino pyridine derivatives, with a focus on their roles as kinase inhibitors in oncology, as novel antibacterial agents, and as therapeutic agents for neurodegenerative diseases. This document summarizes key quantitative data, details experimental protocols for their evaluation, and visualizes the associated signaling pathways and workflows.

Diamino Pyridine Derivatives as Kinase Inhibitors in Oncology

The inhibition of protein kinases is a cornerstone of modern cancer therapy. Diamino pyridine derivatives have emerged as a promising scaffold for the development of potent kinase inhibitors, targeting key enzymes involved in cancer cell proliferation, survival, and metastasis.

Focal Adhesion Kinase (FAK) Inhibition

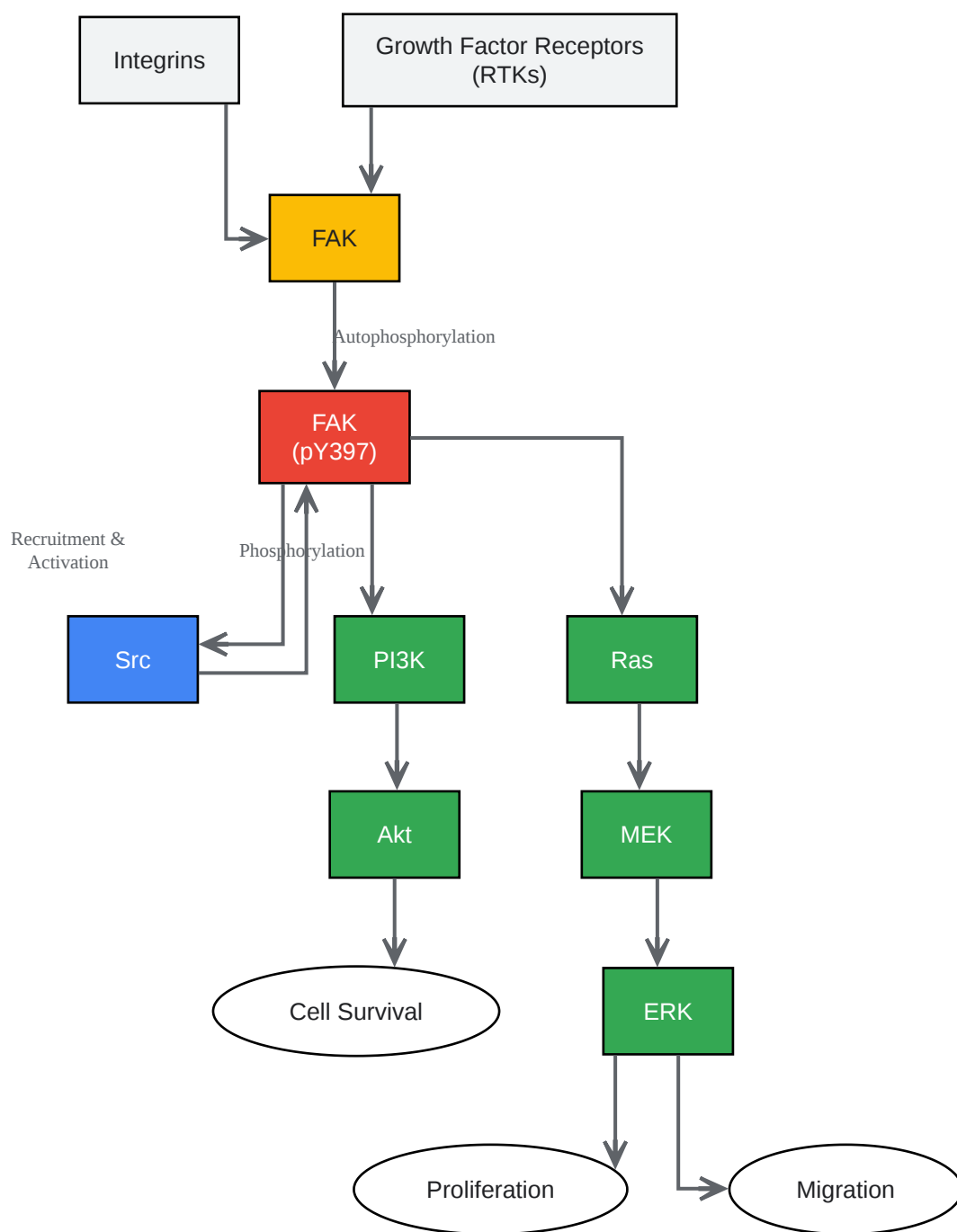
Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase, is frequently overexpressed in various tumors and plays a critical role in cell adhesion, migration, and survival.^[1] Several diaminopyrimidine derivatives, which share a similar structural motif with diaminopyridines, have shown potent FAK inhibitory activity.

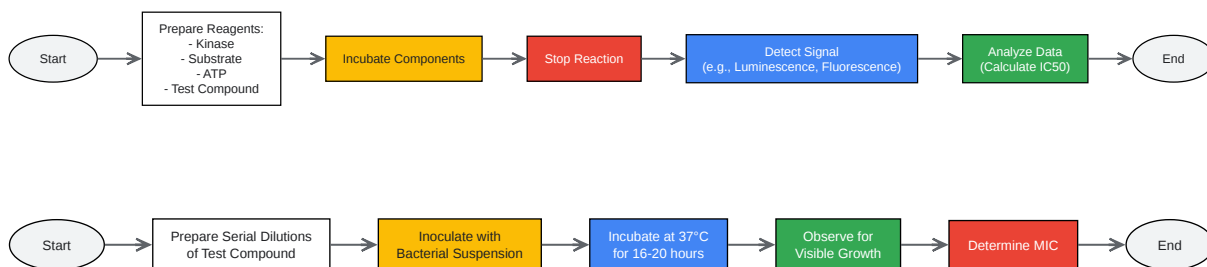
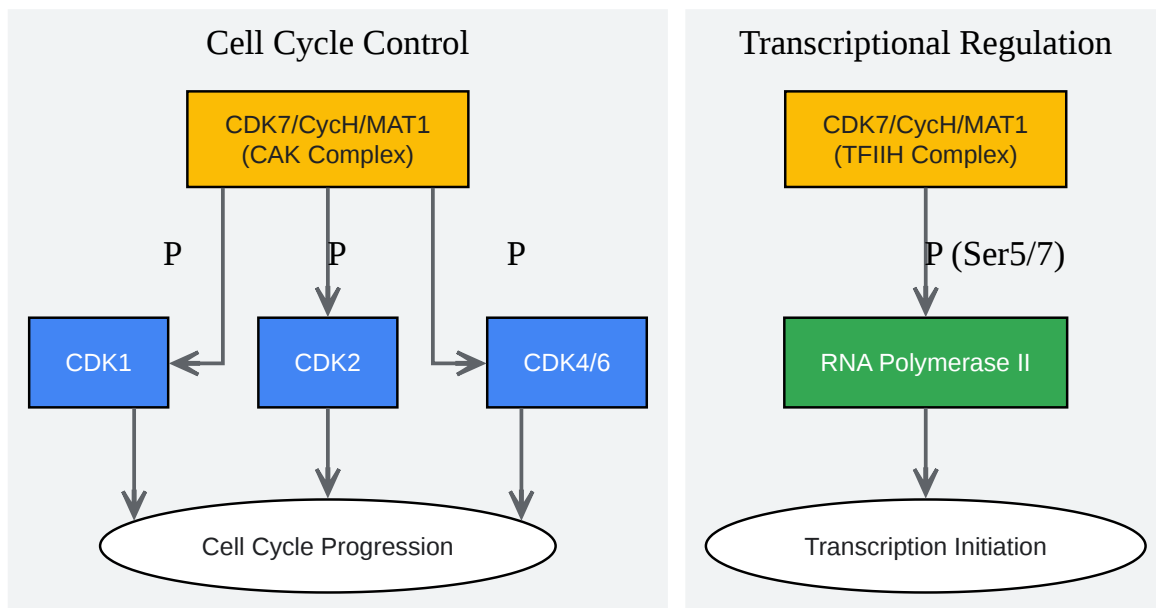
Quantitative Data: FAK Inhibitory Activity

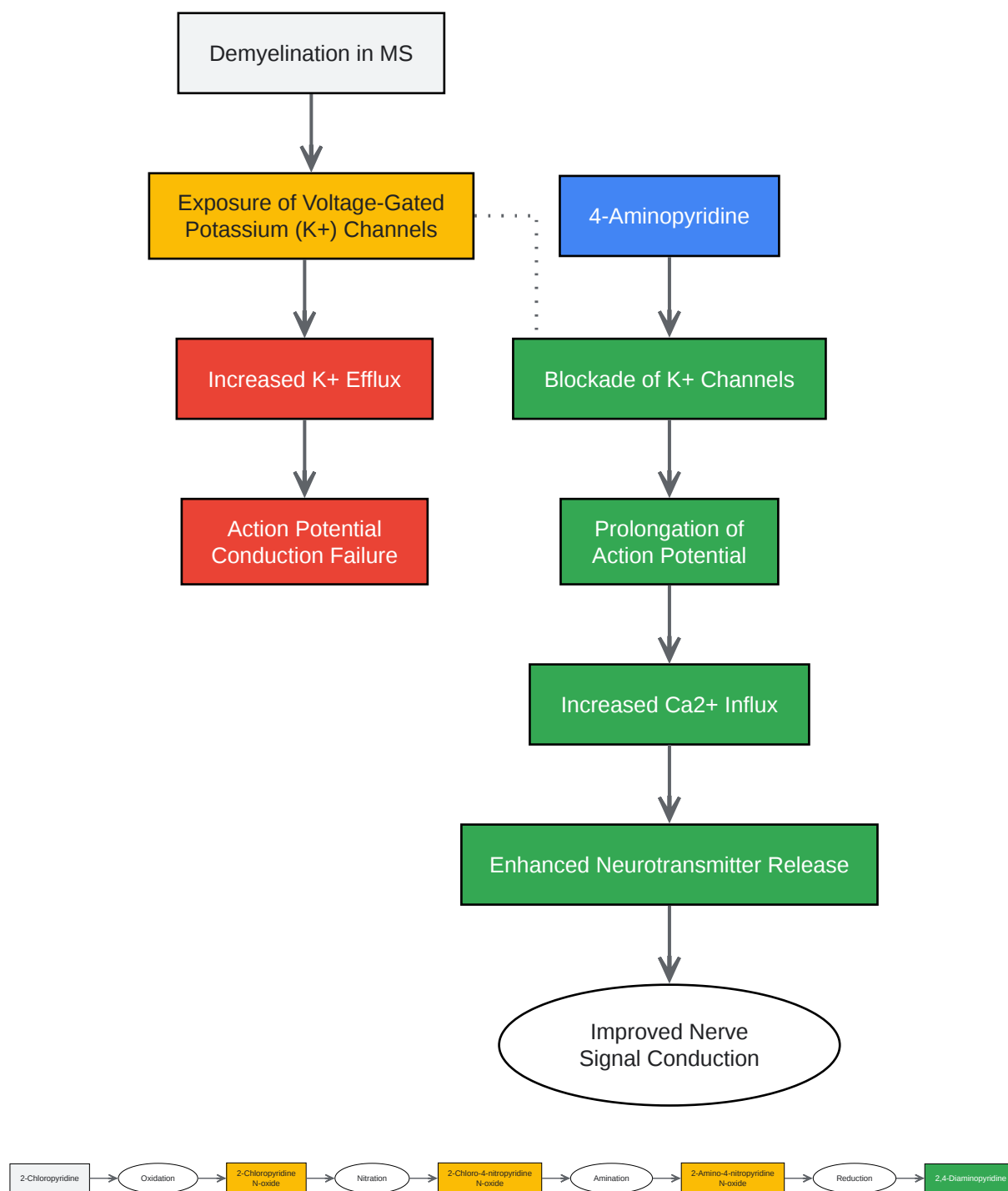
Compound	Target Kinase	IC50 (nM)	Cell Line	Antiproliferative IC50 (nM)	Reference
VS-4718	FAK	1.5	-	-	^[2]
BI-853520	FAK	1.0	-	-	^[2]
CEP-37440	FAK, ALK	2.0 (FAK), 3.1 (ALK)	-	-	^[2]
VS-6063 (Defactinib)	FAK, Pyk2	0.6	-	-	^[2]
Compound A12 (Diaminopyrimidine derivative)	FAK	<500	A549, MDA-MB-231	130, 94	^[2]

FAK Signaling Pathway

Integrin activation and growth factor receptor signaling lead to the autophosphorylation of FAK at Tyr397, creating a binding site for Src family kinases.^{[3][4]} This interaction results in the phosphorylation of other sites on FAK and the activation of downstream pathways, including the PI3K/Akt and Ras/MEK/ERK pathways, which promote cell survival, proliferation, and migration.^{[3][4][5]}







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